![molecular formula C15H20N4O B2860699 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034371-87-2](/img/structure/B2860699.png)
2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide” could not be found in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known to be soluble in methanol .Scientific Research Applications
Catalysis and Chemical Reactions
Compounds structurally related to 2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide, such as those containing pyrazole and pyridine rings, have been explored for their catalytic properties. Specifically, complexes derived from pyrazolyl and pyridine ligands have been shown to catalyze the asymmetric transfer hydrogenation of ketones, demonstrating the potential of these compounds in synthetic organic chemistry. This catalytic activity facilitates the conversion of ketones to secondary alcohols under mild conditions, highlighting the utility of these complexes in industrial and laboratory settings for the production of various organic compounds (Magubane et al., 2017).
Material Science and Coordination Chemistry
In material science and coordination chemistry, compounds with pyridine and pyrazole scaffolds have been utilized to synthesize novel metal complexes. These complexes exhibit unique structural characteristics and have been studied for their dimer-monomer equilibria. Research in this area focuses on understanding the molecular structures and reactivity of such complexes, which could be crucial for developing new materials with specific magnetic, electronic, or catalytic properties (Gennari et al., 2008).
Drug Discovery and Biological Studies
While excluding direct references to drug use, dosage, and side effects, it's noteworthy that structural analogs of this compound have been investigated in the context of drug discovery. These investigations focus on the synthesis and evaluation of compounds containing pyrazole and pyridine rings for potential anticancer and anti-inflammatory activities. Such studies contribute to the broader search for novel therapeutic agents that can target specific biochemical pathways involved in disease processes (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds featuring pyrazole and pyridine units has yielded a variety of novel molecules. These efforts aim to expand the chemical space of heterocyclic compounds, which are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and organic materials. The methodologies developed for these syntheses often involve innovative approaches such as green chemistry principles, highlighting the ongoing evolution of synthetic organic chemistry (AlMarzouq et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-9-19-11-13(10-18-19)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXELGXXINBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.